5,11-dimethyl-5,11-diazatetracyclo[6.2.2.02,7.04,9]dodecane-2,9-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,11-dimethyl-5,11-diazatetracyclo[6.2.2.02,7.04,9]dodecane-2,9-dicarboxylic acid is a complex organic compound known for its unique structure and potential applications in various fields of science. This compound belongs to the class of diazatetracyclo compounds, which are characterized by their rigid, multi-ring structures. The presence of nitrogen atoms in the ring system makes these compounds particularly interesting for research in organic chemistry and medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 5,11-dimethyl-5,11-diazatetracyclo[6.2.2.02,7.04,9]dodecane-2,9-dicarboxylic acid involves several steps. One common method includes the phenylative decarboxylation of 5,11-biscarbethoxy-5,11-diazatetracyclo[6.2.2.02,7.04,9]dodecane-2,9-dicarboxylic acid using lead tetraacetate in benzene . This reaction yields the 2,9-diphenyl analogue of the compound. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and higher yields.
Analyse Chemischer Reaktionen
5,11-dimethyl-5,11-diazatetracyclo[6.2.2.02,7.04,9]dodecane-2,9-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include lead tetraacetate, benzene, and other organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5,11-dimethyl-5,11-diazatetracyclo[6.2.2.02,7.04,9]dodecane-2,9-dicarboxylic acid has several applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its rigid structure and nitrogen atoms make it a valuable intermediate in organic synthesis.
Biology: Research is ongoing to explore the biological activities of this compound and its derivatives. It may have potential as a bioactive molecule.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5,11-dimethyl-5,11-diazatetracyclo[6.2.2.02,7.04,9]dodecane-2,9-dicarboxylic acid involves its interaction with specific molecular targets. The nitrogen atoms in the ring system may interact with biological molecules, leading to various effects. The exact pathways and molecular targets are still under investigation, but the compound’s rigid structure and functional groups play a crucial role in its activity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5,11-dimethyl-5,11-diazatetracyclo[6.2.2.02,7.04,9]dodecane-2,9-dicarboxylic acid include other diazatetracyclo compounds, such as:
- 2,9-Dicyano-5,11-dimethyl-5,11-diazatetracyclo[6.2.2.02,7.04,9]dodecane
- 5,11-dimethyl-2,9-bis(phenylacetyl)-5,11-diazatetracyclo[6.2.2.02,7.04,9]dodecane
These compounds share similar structural features but differ in their functional groups and specific properties. The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological activities.
Eigenschaften
CAS-Nummer |
64119-85-3 |
---|---|
Molekularformel |
C14H20N2O4 |
Molekulargewicht |
280.32 g/mol |
IUPAC-Name |
5,11-dimethyl-5,11-diazatetracyclo[6.2.2.02,7.04,9]dodecane-2,9-dicarboxylic acid |
InChI |
InChI=1S/C14H20N2O4/c1-15-5-7-8-6-16(2)10-4-13(8,11(17)18)9(15)3-14(7,10)12(19)20/h7-10H,3-6H2,1-2H3,(H,17,18)(H,19,20) |
InChI-Schlüssel |
XFODZOLACDDEHC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC2C3CN(C4C2(CC1C3(C4)C(=O)O)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.